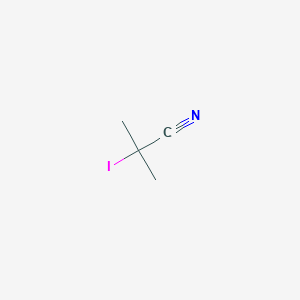

2-碘-2-甲基丙腈

描述

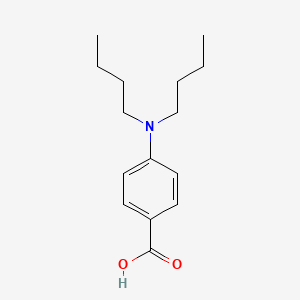

2-Iodo-2-methylpropionitrile is a chemical compound with the molecular formula C4H6IN . It has an average mass of 195.002 Da and a monoisotopic mass of 194.954483 Da . It is also known by other names such as 2-Iod-2-methylpropannitril in German, 2-Iodo-2-methylpropanenitrile in English, and 2-Iodo-2-méthylpropanenitrile in French .

Synthesis Analysis

The synthesis of 2-Iodo-2-methylpropionitrile involves a mixture of methyl methacrylate, 2-iodo-2-methylpropionitrile, sodium iodide, and 18-crown-6-ether. This mixture is heated in a flask at 70 °C for 4 hours under an argon atmosphere with stirring .Molecular Structure Analysis

The molecular structure of 2-Iodo-2-methylpropionitrile consists of carbon ©, hydrogen (H), iodine (I), and nitrogen (N) atoms . The exact structure can be found in various chemical databases and literature .Chemical Reactions Analysis

2-Iodo-2-methylpropionitrile is a reactive compound that can be used to terminate polymerization reactions. It reacts with radicals, such as those generated by the photolysis of cyanoalkyl methacrylates, to form a stable radical species .Physical And Chemical Properties Analysis

2-Iodo-2-methylpropionitrile is a liquid at 20 degrees Celsius . It has a boiling point of 62 °C at 15 mmHg and a refractive index of 1.52 . It is light yellow to brown in appearance .科学研究应用

- 2-碘-2-甲基丙腈在活性自由基聚合反应中用作烷基碘引发剂。 它通过调节所得聚合物链的多分散性 (Đ) 来促进聚合物的受控生长 .

合成化学与有机合成

有机催化与催化剂开发

总之,2-碘-2-甲基丙腈在科学研究中发挥着多方面的作用,涵盖合成化学、生物化学、材料科学和环境研究。 其多功能性使其成为促进跨学科知识进步的宝贵工具. 如果你有任何进一步的问题或需要更多细节,请随时提问!😊

安全和危害

2-Iodo-2-methylpropionitrile is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is suspected of causing genetic defects and is a combustible liquid . Safety precautions include avoiding breathing mist or vapors, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/ protective clothing/ eye protection/ face protection .

作用机制

Target of Action

It is known to be used in chemical reactions as a reagent .

Mode of Action

It is known to participate in chemical reactions as a reagent . The compound’s interaction with its targets and the resulting changes would depend on the specific reaction conditions and the other reactants involved.

Result of Action

The molecular and cellular effects of 2-Iodo-2-methylpropionitrile’s action would be determined by the specific chemical reactions it participates in . As a reagent, it could potentially contribute to a variety of chemical transformations, each with its own set of molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Iodo-2-methylpropionitrile . For instance, it is known to be sensitive to light, and it is recommended to minimize light exposure and use it in a darkened place . Other factors, such as temperature and the presence of other chemicals, could also affect its reactivity and stability.

生化分析

Biochemical Properties

It is known that 2-Iodo-2-methylpropionitrile can be used to terminate polymerization reactions . It reacts with radicals, such as those generated by the photolysis of cyanoalkyl methacrylates, to form a stable radical species .

Molecular Mechanism

It is known to react with radicals to form a stable radical species

Temporal Effects in Laboratory Settings

2-Iodo-2-methylpropionitrile is known to be easily decomposed by light . Therefore, it should be used in a darkened place and its exposure to light should be minimized

属性

IUPAC Name |

2-iodo-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6IN/c1-4(2,5)3-6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBESYUOJKJZGLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338469 | |

| Record name | 2-Iodo-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19481-79-9 | |

| Record name | 2-Iodo-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-2-methylpropionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-Iodo-2-methylpropionitrile facilitate photocontrolled polymerization?

A: 2-Iodo-2-methylpropionitrile acts as an initiator in iodine-mediated reversible-deactivation radical polymerization (RDRP) under light irradiation. [, , ] This process, also known as photocontrolled RDRP, allows for precise control over polymer chain growth. Upon light exposure, 2-Iodo-2-methylpropionitrile undergoes homolytic cleavage, generating radicals that initiate polymerization. The "reversible-deactivation" aspect enables switching the polymerization "on" and "off" by controlling light exposure, leading to well-defined polymers with targeted molecular weights and architectures. [, ]

Q2: What are the advantages of using 2-Iodo-2-methylpropionitrile in photocontrolled polymerization?

A2: 2-Iodo-2-methylpropionitrile offers several advantages:

- Simple System: Polymerization can occur with just the monomer, 2-Iodo-2-methylpropionitrile, and a solvent, simplifying the process. []

- Mild Conditions: Polymerization proceeds efficiently at room temperature under LED irradiation, eliminating the need for harsh conditions. [, ]

- Versatility: The technique is compatible with various methacrylate monomers, including those used to create water-soluble polymers. [, ]

- Spatial Control: Light-mediated activation allows for precise spatial and temporal control over polymerization, enabling the creation of complex polymer architectures. []

Q3: What are the potential applications of 2-Iodo-2-methylpropionitrile-mediated photocontrolled polymerization?

A3: This technology holds promise for various applications, including:

- Biomaterials: Synthesis of well-defined polymers for drug delivery systems, tissue engineering scaffolds, and other biomedical applications. []

- Nanomaterials: Creation of patterned surfaces and nanostructures for electronics, photonics, and sensing applications. []

- Green Chemistry: The use of water as a solvent in some cases offers a more environmentally friendly approach to polymer synthesis. []

Q4: Does the choice of solvent influence the effectiveness of 2-Iodo-2-methylpropionitrile in photocontrolled polymerization?

A: Yes, solvent selection significantly impacts polymerization. Research indicates that solvents containing carbonyl groups, like dimethyl sulfoxide, N,N-dimethylacetamide, and 1,3-dimethyl-2-imidazolidinone, can act as catalysts in the photocontrolled RDRP process. [, ] These solvents are believed to facilitate the formation of reactive species, enhancing polymerization efficiency. [, ] Conversely, some solvents might inhibit the reaction or lead to poorly controlled polymerization. [] Therefore, careful solvent selection is crucial for optimal results.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanol, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B1595648.png)

![7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one](/img/structure/B1595658.png)

![6-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1595664.png)